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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne TEA

Cat. No.: B15598582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental

protocols, and technical data for DiSulfo-Cy5 alkyne TEA, a fluorescent reagent widely used

in bioorthogonal click chemistry for the labeling and detection of biomolecules.

Core Concepts: Understanding the Components
DiSulfo-Cy5 alkyne TEA is a multi-component reagent designed for efficient and specific

labeling. Its functionality arises from the unique properties of each of its constituents:

DiSulfo-Cy5: This is a bright, photostable, far-red fluorescent dye. The "DiSulfo" prefix

indicates the presence of two sulfonate groups, which significantly increase the dye's water

solubility. This is a critical feature for bioconjugation reactions, which are typically performed

in aqueous buffers. The "Cy5" designation places its spectral properties in the cyanine-5

family, with excitation and emission maxima in the red to far-red region of the spectrum,

minimizing background fluorescence from biological samples.

Alkyne: The alkyne group is a terminal triple bond that serves as the reactive handle for the

click chemistry reaction. It remains inert to most biological functional groups, ensuring highly

specific and bioorthogonal ligation.

TEA (Triethylammonium): The triethylammonium cation is the conjugate acid of the base

triethylamine. In this reagent, it acts as a counter-ion to the negatively charged sulfonate
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groups on the cyanine dye. The triethylammonium salt form of sulfonated dyes generally

exhibits improved solubility in organic solvents like DMSO and DMF, which are commonly

used to prepare concentrated stock solutions of the labeling reagent.

Mechanism of Action: The Copper(I)-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
DiSulfo-Cy5 alkyne TEA participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC), a cornerstone of click chemistry. This reaction is a highly efficient and regioselective

1,3-dipolar cycloaddition between an alkyne (on the DiSulfo-Cy5 dye) and an azide-modified

biomolecule. The reaction proceeds through a multi-step mechanism catalyzed by a Cu(I)

species, resulting in the formation of a stable triazole linkage.

The key steps of the CuAAC mechanism are as follows:

Formation of the Copper-Acetylide Intermediate: In the presence of a Cu(I) catalyst, the

terminal alkyne of DiSulfo-Cy5 forms a copper-acetylide intermediate. This step is crucial as

it activates the alkyne for reaction with the azide.

Coordination of the Azide: The azide-modified biomolecule then coordinates to the copper

center of the copper-acetylide complex.

Cycloaddition and Ring Formation: A [3+2] cycloaddition reaction occurs between the

coordinated azide and the acetylide, leading to the formation of a six-membered copper-

containing intermediate.

Rearrangement and Protonolysis: This intermediate rearranges, and subsequent

protonolysis releases the triazole-linked product, regenerating the Cu(I) catalyst for the next

cycle.

The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate

(CuSO₄), by a reducing agent like sodium ascorbate. A chelating ligand, for instance,

Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state

and enhance reaction efficiency.
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Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Quantitative Data
The spectral and physical properties of DiSulfo-Cy5 alkyne are summarized in the table below.

These properties are essential for designing and interpreting fluorescence-based experiments.
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Property Value Reference(s)

Molecular Weight (Sodium

Salt)
701.8 g/mol [1]

Excitation Maximum (λmax) 646 nm [1]

Emission Maximum (λem) 662 nm [1]

Molar Extinction Coefficient 271,000 M-1cm-1 [1][2]

Fluorescence Quantum Yield

(Φ)
0.28 [1][2]

Solubility Water, DMSO, DMF [1]

Experimental Protocols
The following section provides a general protocol for labeling an azide-modified biomolecule

with DiSulfo-Cy5 alkyne TEA. Note that optimal conditions may vary depending on the

specific biomolecule and experimental setup.

Experimental Workflow
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Caption: A typical experimental workflow for labeling biomolecules using click chemistry.

Detailed Methodology for Labeling an Azide-Modified
Protein
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This protocol is adapted from general click chemistry labeling procedures and should be

optimized for your specific application.[3][4]

Materials:

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

DiSulfo-Cy5 alkyne TEA

Anhydrous Dimethyl sulfoxide (DMSO)

Copper(II) sulfate (CuSO₄)

Sodium Ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-chelating ligand

Deionized water

Purification column (e.g., size-exclusion spin column)

Stock Solutions:

DiSulfo-Cy5 alkyne Stock (10 mM): Dissolve an appropriate amount of DiSulfo-Cy5 alkyne
TEA in anhydrous DMSO to a final concentration of 10 mM.

Copper(II) Sulfate Stock (50 mM): Dissolve CuSO₄ in deionized water to a final concentration

of 50 mM.

Sodium Ascorbate Stock (500 mM): Prepare a fresh solution of sodium ascorbate in

deionized water to a final concentration of 500 mM. This solution is prone to oxidation and

should be made immediately before use.

TBTA Stock (50 mM): Dissolve TBTA in DMSO to a final concentration of 50 mM.

Labeling Protocol:
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To your azide-modified protein solution (e.g., 100 µL of a 1 mg/mL solution), add the

following reagents in the specified order. Vortex gently after each addition.

10 µL of 10 mM DiSulfo-Cy5 alkyne stock solution (for a final concentration of 1 mM).

2 µL of 50 mM TBTA stock solution (for a final concentration of 1 mM).

2 µL of 50 mM CuSO₄ stock solution (for a final concentration of 1 mM).

2 µL of 500 mM sodium ascorbate stock solution (for a final concentration of 5 mM).

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

The reaction can be quenched by adding EDTA to a final concentration of 10 mM.

Purification of the Labeled Protein:

It is crucial to remove unreacted dye and catalyst components after the labeling reaction.[5]

Size-Exclusion Chromatography (Spin Columns): For proteins larger than the molecular

weight cutoff of the column resin, spin columns offer a rapid and efficient method for

purification.

Equilibrate the spin column with the desired storage buffer according to the manufacturer's

instructions.

Load the reaction mixture onto the center of the resin bed.

Centrifuge the column to elute the labeled protein, while the smaller, unreacted dye

molecules are retained in the resin.[5]

Dialysis: For larger sample volumes, dialysis is an effective purification method.

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight

cutoff.

Dialyze against a large volume of the desired buffer (e.g., PBS) at 4°C for several hours to

overnight, with at least three buffer changes.[5]
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High-Performance Liquid Chromatography (HPLC): For applications requiring very high

purity, reverse-phase or size-exclusion HPLC can be employed.[5]

Analysis of the Labeled Protein:

SDS-PAGE: The labeled protein can be visualized by in-gel fluorescence scanning, followed

by Coomassie or silver staining to confirm protein integrity.

Spectroscopy: The degree of labeling can be estimated by measuring the absorbance of the

protein (at 280 nm) and the DiSulfo-Cy5 dye (at ~646 nm).

Conclusion
DiSulfo-Cy5 alkyne TEA is a powerful and versatile tool for the fluorescent labeling of

biomolecules. Its high water solubility, excellent photophysical properties, and participation in

the highly specific and efficient CuAAC reaction make it an ideal choice for a wide range of

applications in molecular biology, cell biology, and drug discovery. By understanding the

underlying mechanism and employing robust experimental protocols, researchers can

effectively utilize this reagent to gain valuable insights into complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15598582#disulfo-cy5-alkyne-tea-mechanism-of-
action-in-click-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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